
2-tert-Butyl-4,5-dimethylphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4,5-dimethylphosphinine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a tert-butyl group and two methyl groups. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,5-dimethylphosphinine typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of tert-butylmagnesium chloride with dimethylchlorophosphine under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-tert-Butyl-4,5-dimethylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Alkyl or aryl phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
2-tert-Butyl-4,5-dimethylphosphinine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2-tert-Butyl-4,5-dimethylphosphinine involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
類似化合物との比較
Similar Compounds
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another tertiary phosphine with similar steric and electronic properties.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: A related compound used in similar catalytic applications.
Uniqueness
2-tert-Butyl-4,5-dimethylphosphinine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.
特性
CAS番号 |
109827-20-5 |
|---|---|
分子式 |
C11H17P |
分子量 |
180.23 g/mol |
IUPAC名 |
2-tert-butyl-4,5-dimethylphosphinine |
InChI |
InChI=1S/C11H17P/c1-8-6-10(11(3,4)5)12-7-9(8)2/h6-7H,1-5H3 |
InChIキー |
UDDOLMSBQKYKKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=PC=C1C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



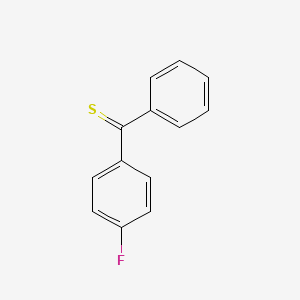
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)
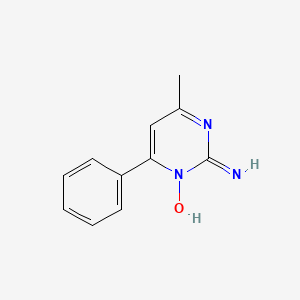

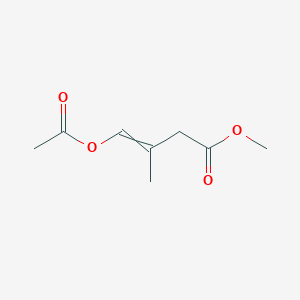
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)


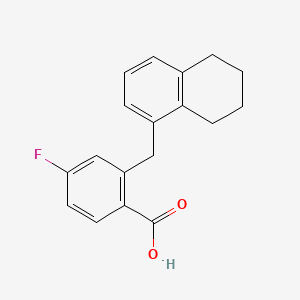
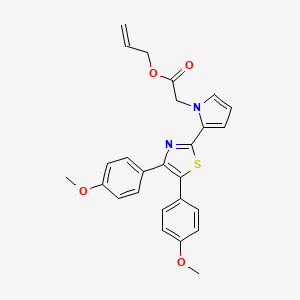
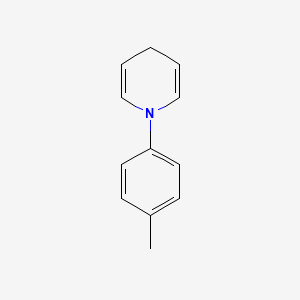
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
